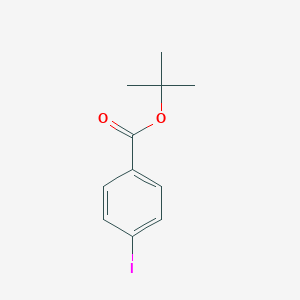

Tert-butyl 4-iodobenzoate

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds, providing a pathway to α-methyl derivatives . Additionally, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . The synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene or 4-tert-butylbenzoic acid has been reported, with the former method being more efficient . These methods could potentially be adapted for the synthesis of tert-butyl 4-iodobenzoate.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-iodobenzoate can be inferred from related compounds. For example, the structure of 4-tert-butylbenzohydrazone and its metal complexes was elucidated using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR . These techniques could similarly be applied to determine the structure of tert-butyl 4-iodobenzoate.

Chemical Reactions Analysis

The reactivity of tert-butyl aroylperbenzoates has been studied using laser flash photolysis (LFP), revealing insights into the kinetics of their singlet and triplet states and the corresponding aroylphenyl radicals . These radicals exhibit solvent-dependent lifetimes and react with various quenchers, including double-bond-containing monomers . Such studies on the reactivity of tert-butyl 4-iodobenzoate could follow similar methodologies.

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds, such as 4-tert-butylbenzoic acid hydrazides, have been investigated, including solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability . These properties are crucial for applications in extraction technology and could be relevant for tert-butyl 4-iodobenzoate as well.

科学研究应用

Synthesis Methods

- Tert-butyl 4-iodobenzoate is synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid, with the tert-butylbenzene-based method being more efficient due to simpler procedures and lower cost (Yang Yu-ping, 2005).

Applications in Organic Reactions

- It serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating mild room-temperature reactions between acetanilides and butyl acrylate (Xinzhu Liu & K. K. Hii, 2011).

- The compound is used in the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation, replacing stoichiometric oxidants like sodium metaperiodate and tert-butyl hypochlorite (V. Matoušek et al., 2013).

Thermal Decomposition and Safety Analysis

- Studies on the thermal decomposition of tert-butyl peroxybenzoate (TBPB) show its thermal instability and the effects of ionic liquids on its decomposition process. This research is vital for understanding the safety and hazard prevention in industrial applications (J. Jiang et al., 2019).

Photolysis and Radical Reactions

- Research on tert-butyl aroylperbenzoates, which include tert-butyl 4-iodobenzoate, demonstrates their behavior under laser flash photolysis, shedding light on the kinetics of their singlet and triplet states and the resulting radicals (B. S. and D. Neckers, 2004).

Role in Synthesis of Organic Compounds

- It is used in the synthesis of new alkenyl iodobenzoate derivatives via Kharasch-Sosnovsky reaction, demonstrating its utility in creating allylic esters (S. Samadi et al., 2020).

Radioiodination of Monoclonal Antibodies

- Tert-butyl 4-iodobenzoate is involved in developing acylation agents for the radioiodination of monoclonal antibodies, optimizing label retention in tumor cells after internalization (G. Vaidyanathan et al., 2001).

安全和危害

Tert-butyl 4-iodobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

tert-butyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHNHUWOOFETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456345 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-iodobenzoate | |

CAS RN |

120363-13-5 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)

![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)